1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTMKVLYPISCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642463 | |

| Record name | 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32578-12-4 | |

| Record name | 1-(3-Methoxyphenyl)-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32578-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-methoxy-tert-butylphenylketone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel

In the landscape of chemical research and drug development, we often encounter compounds that, while structurally plausible, lack a comprehensive body of published physical data. 3-methoxy-tert-butylphenylketone, systematically named 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one , represents one such molecule. This guide is crafted to provide a robust theoretical and comparative analysis of its physical properties, grounded in established chemical principles and data from closely related structural analogs. By synthesizing known data with predictive methodologies, we aim to equip researchers with a foundational understanding of this compound's expected physical and spectral characteristics, thereby guiding its synthesis, purification, and application in further research.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular structure and key identifiers.

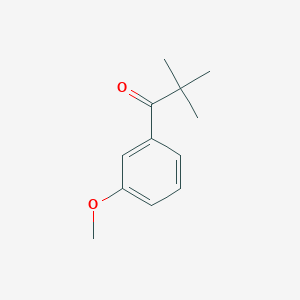

Chemical Structure

3-methoxy-tert-butylphenylketone is an aromatic ketone. Its structure consists of a phenyl ring substituted with a methoxy group at the meta-position (position 3) and a tert-butyl ketone (pivaloyl) group.

Diagram: Chemical Structure of 3-methoxy-tert-butylphenylketone

Caption: Molecular structure of 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one.

Key Identifiers

While a specific CAS number for this compound is not readily found in major chemical databases, we can define it by its molecular formula and derive its molecular weight.

| Identifier | Value | Source |

| Systematic IUPAC Name | 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one | - |

| Common Name | 3-methoxy-tert-butylphenylketone | - |

| Molecular Formula | C₁₂H₁₆O₂ | Calculated |

| Molecular Weight | 192.25 g/mol | Calculated |

Predicted and Comparative Physical Properties

In the absence of direct experimental data, we can predict the physical properties of 3-methoxy-tert-butylphenylketone by examining its structural analogs. The primary contributing moieties are the methoxy-substituted phenyl ring and the tert-butyl ketone group.

| Property | Predicted/Comparative Value | Rationale and Comparative Analysis |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Aromatic ketones are often liquids or low-melting solids at room temperature. For instance, tert-butyl phenyl ketone is a colorless liquid. |

| Boiling Point | > 240 °C (at 760 mmHg) | The boiling point will be significantly influenced by the molecular weight and polarity. 3'-Methoxyacetophenone has a boiling point of 239-241 °C.[1] The addition of the bulkier tert-butyl group in place of the methyl group will increase the molecular weight and van der Waals forces, thus raising the boiling point. |

| Melting Point | < 25 °C | The introduction of the bulky and somewhat asymmetrical tert-butyl group may disrupt crystal lattice packing, leading to a low melting point. 4'-tert-Butylacetophenone has a melting point of 17-18 °C.[2][3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone). Sparingly soluble in water. | The molecule has a significant non-polar character due to the phenyl ring and the tert-butyl group, ensuring solubility in organic solvents.[4][5] The polar carbonyl and methoxy groups will allow for some limited solubility in water. |

Experimental Determination of Physical Properties

To rigorously characterize 3-methoxy-tert-butylphenylketone, a series of standard experimental protocols should be employed.

Workflow for Physical Property Determination

Diagram: Experimental Workflow

Caption: A generalized workflow for the synthesis, purification, and characterization of a novel compound.

Protocols

-

Melting Point Determination:

-

A small, purified sample is placed in a capillary tube.

-

The tube is heated in a calibrated melting point apparatus.

-

The temperature range from the first appearance of liquid to complete liquefaction is recorded. The expected low melting point suggests that a cryo-melting point apparatus may be necessary.

-

-

Boiling Point Determination:

-

Due to the anticipated high boiling point, vacuum distillation is the preferred method to prevent decomposition.

-

The sample is heated under reduced pressure, and the temperature at which the liquid and vapor phases are in equilibrium is recorded, along with the pressure.

-

The boiling point at atmospheric pressure can be extrapolated using a nomograph.

-

-

Solubility Assessment:

-

A small, measured amount of the compound is added to a fixed volume of various solvents (e.g., water, ethanol, acetone, hexane) at a controlled temperature.

-

The mixture is agitated, and the solubility is qualitatively or quantitatively determined.

-

Predicted Spectroscopic Profile

The spectroscopic signature of 3-methoxy-tert-butylphenylketone can be predicted based on the functional groups present.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and tert-butyl protons.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons | 6.9 - 7.5 | Multiplets | 4H | The protons on the substituted phenyl ring will appear in the typical aromatic region. The exact splitting pattern will depend on their coupling with each other. |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3H | The methyl protons of the methoxy group are shielded and appear as a singlet. |

| tert-Butyl Protons (-C(CH₃)₃) | ~1.3 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will give a strong singlet signal in the aliphatic region. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl Carbon (C=O) | > 200 | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield.[6][7][8][9] |

| Aromatic Carbons | 110 - 160 | Six distinct signals are expected for the aromatic carbons, with the carbon attached to the methoxy group being the most shielded. |

| Methoxy Carbon (-OCH₃) | ~55 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| Quaternary tert-Butyl Carbon | ~45 | The central carbon of the tert-butyl group. |

| Methyl tert-Butyl Carbons | ~27 | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption from the carbonyl group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Ketone) | 1685 - 1695 | Strong, Sharp | Conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency from that of a saturated ketone (~1715 cm⁻¹).[6][7][10][11] |

| C-H Stretch (Aromatic) | > 3000 | Medium | Characteristic of C-H bonds on a phenyl ring. |

| C-H Stretch (Aliphatic) | < 3000 | Medium | Corresponding to the methoxy and tert-butyl C-H bonds. |

| C-O Stretch (Ether) | 1200 - 1300 and 1000-1100 | Strong | Two characteristic stretches for the aryl-alkyl ether linkage. |

Mass Spectrometry

The mass spectrum under electron ionization (EI) will likely show a molecular ion peak and characteristic fragmentation patterns.

| Fragment | Expected m/z | Rationale |

| [M]⁺ | 192 | The molecular ion peak corresponding to the molecular weight of the compound. |

| [M - C(CH₃)₃]⁺ | 135 | Alpha-cleavage resulting in the loss of the tert-butyl radical, forming a stable 3-methoxybenzoyl cation. This is expected to be a major fragment. |

| [M - OCH₃]⁺ | 161 | Loss of the methoxy radical. |

| [C₆H₄OCH₃]⁺ | 107 | Fragmentation of the aromatic portion. |

| [C(CH₃)₃]⁺ | 57 | The tert-butyl cation, which is a stable carbocation. |

Conclusion

While 3-methoxy-tert-butylphenylketone is not extensively documented in the scientific literature, a comprehensive profile of its physical and spectral properties can be reliably predicted through the analysis of its constituent functional groups and comparison with well-known structural analogs. This guide provides a foundational set of expected values and characteristics that can direct future experimental work. The protocols outlined herein represent standard methodologies for the definitive characterization of this and other novel chemical entities. It is through such a synergistic approach of predictive analysis and empirical validation that the frontiers of chemical science are expanded.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. Retrieved from [Link]

-

LibreTexts. (2023, September 20). 19.14: Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

- Su, H., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 701-710.

- Soderberg, T. (n.d.). Carbonyl Compounds - IR Spectroscopy. In Organic Chemistry with a Biological Emphasis Volume I. University of Minnesota Morris.

-

ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0144243). Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)-2-methylpropan-1-one. Retrieved from [Link]

-

Chemsrc. (2025, September 10). (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-(3-Methoxyphenyl)-2-propanone. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography. Retrieved from [Link]

-

Molbase. (n.d.). (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Propanone, 1-(3-methoxyphenyl)-. Retrieved from [Link]

-

Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Scribd. (n.d.). Ketone Properties and Tests Overview. Retrieved from [Link]

-

SlidePlayer. (n.d.). Physical properties and preparation of Aldehydes And ketones. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-(3-methoxyphenyl)propan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). Retrieved from [Link]

-

MassBank. (2008, October 21). Organic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. Retrieved from [Link]

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. scribd.com [scribd.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 8. Ketones | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

Solubility of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one in organic solvents

Technical Whitepaper: Solubility Profile & Solvent Selection for 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one

Executive Summary: The Physicochemical Context

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (often referred to as m-methoxypivalophenone) represents a specific class of sterically hindered aryl-alkyl ketones. Unlike its straight-chain analogs used in the synthesis of analgesics like Tapentadol, the presence of the tert-butyl group (2,2-dimethyl) introduces significant steric bulk adjacent to the carbonyl center.

This structural nuance dictates its solubility profile: the molecule exhibits high lipophilicity and a suppressed melting point, often leading to "oiling out" phenomena during purification. This guide provides a technical analysis of its solubility thermodynamics, solvent compatibility for reaction engineering, and a self-validating protocol for empirical determination.

Physicochemical Characterization & Solubility Theory

To select the correct solvent, we must first understand the solute's molecular interaction potential.

Structural Analysis:

-

Aryl Core: The phenyl ring provides π-π stacking potential (solubility in aromatics).

-

Methoxy Group (m-position): A weak hydrogen bond acceptor (HBA) with a dipole moment, increasing solubility in polar aprotic solvents (DCM, Ethyl Acetate).

-

Pivaloyl Group (2,2-dimethyl): A large hydrophobic domain. This "grease ball" effect drastically reduces water solubility and enhances solubility in alkanes (Hexane, Heptane), although the ketone polarity competes with this.

Predicted Solubility Parameters (Hansen): Based on group contribution methods for methoxy-pivalophenones:

-

(Dispersion): ~18.5 MPa

-

(Polar): ~6.5 MPa

-

(H-Bonding): ~4.5 MPa

Implication: The compound follows a "Like Dissolves Like" trajectory favoring solvents with moderate polarity and high dispersion forces. It is lipophilic (Predicted LogP

Solvent Compatibility & Selection Guide

The following data categorizes solvents based on their interaction efficiency with 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one.

Table 1: Solubility Profile by Solvent Class

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>500 mg/mL) | Ideal for Friedel-Crafts acylation workups; excellent solubilizer. |

| Aromatic Hydrocarbons | Toluene, Xylene | High (>300 mg/mL) | Preferred for scale-up extraction; high boiling point allows for thermal driving of reactions. |

| Polar Aprotic | THF, 2-MeTHF, Ethyl Acetate | High (>250 mg/mL) | THF is the Gold Standard for Grignard reactions due to coordination with Mg species. |

| Polar Protic (Alcohols) | Methanol, Isopropanol (IPA) | Temperature Dependent | Soluble at reflux; moderate-to-low solubility at |

| Alkanes | Hexane, Heptane, Cyclohexane | Low to Moderate | Acts as an anti-solvent . Used to crash out the product from Toluene or EtOAc solutions. |

| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Used for washing inorganic salts (partitioning phase). |

Technical Workflow: Solvent Selection for Crystallization

One of the most critical challenges with pivalophenone derivatives is their tendency to form oils rather than crystals due to low melting points and high rotational freedom of the tert-butyl group.

The following decision tree outlines the logical flow for selecting a crystallization system that avoids oiling out.

Figure 1: Decision matrix for crystallizing lipophilic ketones, addressing the common "oiling out" issue.

Experimental Protocol: Self-Validating Solubility Determination

To ensure scientific integrity, do not rely solely on literature values. Use this gravimetric "saturation shake-flask" method. This protocol is self-validating because it includes a mass-balance check.

Objective: Determine the saturation limit (

Reagents:

-

Analyte: 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (>98% purity).

-

Solvent: HPLC Grade (e.g., Toluene, MeOH).

Step-by-Step Methodology:

-

Supersaturation: Add excess solid analyte to 5 mL of solvent in a sealed scintillation vial. Ensure visible undissolved solid remains.

-

Equilibration: Agitate at

C for 24 hours (thermostatic shaker).-

Validation Check: If all solid dissolves, the system is not saturated. Add more solid until a persistent precipitate is observed.

-

-

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses). -

Gravimetric Analysis:

-

Pipette exactly 1.0 mL of the clear filtrate into a pre-weighed tared vial (

). -

Evaporate solvent under nitrogen stream, then dry in vacuo at

C for 4 hours. -

Weigh the residue (

).

-

-

Calculation:

Causality Explanation: We use a PTFE filter because the compound is lipophilic; cellulose filters might absorb the compound, skewing results. We dry in vacuo to remove bound solvent, which is critical for viscous ketones that trap solvent molecules.

Process Chemistry Applications

A. Grignard Reaction (Synthesis Context)

When using this ketone as an electrophile, solubility dictates the reaction kinetics.

-

Recommended Solvent: Anhydrous THF or 2-Methyltetrahydrofuran (2-MeTHF).

-

Why: The tert-butyl group hinders the carbonyl. You need a solvent like THF that coordinates well with the Grignard reagent (e.g., Methylmagnesium bromide) to increase its nucleophilicity. Non-polar solvents like Toluene may result in stalled conversion due to poor ion-pair separation.

B. Extraction & Isolation

-

Protocol: Dilute reaction mixture with water/acid.

-

Extraction Solvent: Toluene or tert-Butyl Methyl Ether (TBME) .

-

Benefit: These solvents partition highly favorably against water for this specific molecule (Partition Coefficient

). DCM is effective but poses environmental handling issues; Toluene is the greener, authoritative choice for scale-up.

Mechanistic Visualization: Solute-Solvent Interaction

The following diagram illustrates the molecular forces governing the solubility of this specific ketone.

Figure 2: Interaction map showing why Aromatic solvents (Toluene) provide the strongest solubility stability via Pi-Pi stacking and dispersion forces, compared to Alcohols or Alkanes.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (Isomer Analog). Retrieved from [Link]

-

European Patent Office. Process for the preparation of Tapentadol and intermediates thereof. (Patent No.[1] EP2519100). Describes solvent systems (THF, Toluene) for methoxy-phenyl ketone intermediates. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. Guidelines on solvent partitioning for organic ketones. Retrieved from [Link]

Sources

Technical Guide to the Safe Handling of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Section 1: Compound Profile and Anticipated Hazards

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one is an aromatic ketone. Its structure, featuring a methoxy-substituted benzene ring and a sterically hindered ketone, suggests a certain level of chemical stability. However, like many specialized organic molecules, it requires careful handling. Based on data from related compounds, we can anticipate the following primary hazards.

Globally Harmonized System (GHS) Classification (Inferred)

A definitive GHS classification is not available. However, based on the known hazards of similar aromatic ketones and functional groups, a potential classification can be inferred. This inferred classification should be treated as a preliminary hazard identification.

-

Acute Toxicity, Oral: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

The following DOT script visualizes the likely GHS hazard pictograms.

Caption: Anticipated GHS Pictograms and Hazards.

Physicochemical Properties of Analogous Compounds

The exact physical and chemical properties of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one are not documented. However, data from similar structures provide a useful reference point for anticipating its behavior.

| Property | Analogous Compound | Value | Source |

| Molecular Weight | (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | 221.30 g/mol | [2] |

| Molecular Formula | (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | C₁₃H₁₉NO₂ | [2] |

| Boiling Point | 3-Methoxytoluene | 175-176 °C | TCI |

| Flash Point | 3-Methoxypropanol | 52 °C (126 °F) | [3] |

| Storage Temperature | (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one | 2-8°C | [4] |

Section 2: Prudent Practices for Handling and Storage

The cornerstone of safety when working with novel compounds is a combination of containment, ventilation, and appropriate personal protective equipment (PPE). The following protocols are based on best practices for handling potentially hazardous aromatic ketones.

Engineering Controls: The First Line of Defense

All manipulations of 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood.[5] This is critical to prevent inhalation of any vapors or aerosols that may be generated. The fume hood provides a physical barrier and active ventilation, ensuring that any airborne contaminants are captured and exhausted safely.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent dermal and ocular exposure.

Step-by-Step Gowning Procedure:

-

Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[6]

-

Hand Protection: Use nitrile gloves that are appropriate for handling organic chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for enhanced protection.

-

Body Protection: A flame-resistant laboratory coat should be worn and fully fastened. Ensure that the sleeves are of an appropriate length to cover the wrists.

-

Footwear: Wear closed-toe shoes made of a non-porous material.

The following diagram illustrates the hierarchy of controls for safe handling.

Caption: Hierarchy of Controls for Safe Handling.

Storage and Stability

Aromatic ketones should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[5] Based on data for analogous compounds, refrigeration at 2-8°C is advisable to maintain long-term stability.[4] The container should be tightly sealed to prevent the ingress of moisture and air. Store away from incompatible materials such as strong oxidizing agents.[5]

Section 3: Emergency and First-Aid Procedures

Prompt and correct response to an exposure is critical. The following procedures are based on established protocols for similar chemical classes.

In Case of Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1]

-

Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[5]

-

Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Management Protocol

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could disperse the material.

-

Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Section 4: Toxicological Profile (Inferred)

A detailed toxicological profile for 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one is not available. The following information is extrapolated from data on related chemical structures and should be interpreted with caution.

-

Mutagenicity and Carcinogenicity: There is no data to suggest that this compound is mutagenic or carcinogenic. However, the absence of data does not equate to the absence of a hazard. Compounds with aromatic rings can sometimes be metabolized to reactive intermediates.[7] Therefore, it is prudent to handle this compound as if it were potentially hazardous until proven otherwise.

-

Reproductive Toxicity: No data is available on the potential reproductive toxicity of this compound. It is important to minimize exposure for all personnel, especially those of reproductive age.

Section 5: Conclusion and Senior Scientist's Recommendation

While a specific Safety Data Sheet for 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one is not currently available, a robust safety protocol can be established by analyzing the hazards of structurally related compounds. The primary anticipated hazards include skin, eye, and respiratory irritation, as well as potential harm if swallowed.

As a Senior Application Scientist, my recommendation is to treat this compound with a high degree of caution. Adherence to the engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide is paramount. Always prioritize working within a certified chemical fume hood and utilizing appropriate PPE. Before any new or scaled-up procedure, a thorough risk assessment should be performed. By adopting these prudent practices, researchers can handle 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one with a high level of safety, enabling its potential to be explored in research and development.

References

-

(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. ChemSrc. Available at: [Link]

-

1-(3-Methoxyphenyl)-2-methylprop-2-en-1-one. Pharmaffiliates. Available at: [Link]

-

(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one. Molbase. Available at: [Link]

-

(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis. Molbase. Available at: [Link]

-

SAFETY DATA SHEET 4'-Methoxypropiophenone. Fisher Scientific. Available at: [Link]

- Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents.

-

Leveraging heterogeneous data from GHS toxicity annotations, molecular and protein target descriptors and Tox21 assay readouts to predict and rationalise acute toxicity. PMC. Available at: [Link]

-

Use of genetic toxicity data in GHS mutagenicity classification and labeling of substances. Environmental and Molecular Mutagenesis. Available at: [Link]

-

Guidance on classification for reproductive toxicity under the globally harmonized system of classification and labelling of chemicals (GHS). PubMed. Available at: [Link]

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. Available at: [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. chemscene.com [chemscene.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. 850222-40-1|(S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one|BLD Pharm [bldpharm.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Methoxypivalophenone and 4'-Methoxypivalophenone: A Comparative Analysis for Researchers and Drug Development Professionals

Introduction

In the landscape of organic chemistry and medicinal drug development, the subtle art of isomerism plays a pivotal role in dictating the physicochemical properties, reactivity, and biological activity of molecules. This guide provides a comprehensive technical exploration of two such isomers: 3'-methoxypivalophenone and 4'-methoxypivalophenone. While structurally similar, the positional difference of the methoxy group on the phenyl ring imparts distinct characteristics to each molecule.

This document moves beyond a mere recitation of facts, offering instead a deep dive into the causal relationships between structure and function. We will dissect their synthesis, explore their spectroscopic signatures, and evaluate their potential applications, particularly as intermediates in the synthesis of more complex molecules. For the research scientist and drug development professional, understanding these nuances is paramount for rational molecular design and the efficient execution of synthetic strategies.

Structural and Physicochemical Properties: The Impact of Methoxy Group Positioning

The foundational difference between 3'-methoxypivalophenone and 4'-methoxypivalophenone lies in the placement of the electron-donating methoxy (-OCH₃) group on the aromatic ring. This seemingly minor variation has significant consequences for the electronic distribution within the molecule, which in turn influences its physical and chemical properties.

-

4'-Methoxypivalophenone (para-isomer): The methoxy group is in the para position relative to the pivaloyl group. This allows for direct resonance delocalization of the oxygen's lone pair electrons into the aromatic ring and the carbonyl group. This extended conjugation increases the electron density of the carbonyl oxygen, affecting its reactivity and spectroscopic properties.

-

3'-Methoxypivalophenone (meta-isomer): With the methoxy group in the meta position, direct resonance with the carbonyl group is not possible. The electronic influence of the methoxy group is primarily through the weaker inductive effect.

These electronic differences are expected to manifest in their physicochemical properties, as outlined in the comparative table below.

| Property | 3'-Methoxypivalophenone | 4'-Methoxypivalophenone | Rationale for Predicted Differences |

| Molecular Formula | C₁₂H₁₆O₂ | C₁₂H₁₆O₂ | Isomers have the same molecular formula. |

| Molecular Weight | 192.25 g/mol | 192.25 g/mol | Isomers have the same molecular weight. |

| Predicted Boiling Point | Slightly lower | Slightly higher | The greater polarity of the para-isomer due to resonance may lead to stronger intermolecular dipole-dipole interactions. |

| Predicted Solubility | Good solubility in organic solvents. | Good solubility in organic solvents. | Both are expected to be soluble in common organic solvents like ethanol, ether, and dichloromethane.[1] |

| Predicted Polarity | Moderately polar | More polar | The direct resonance in the para-isomer creates a more pronounced separation of charge. |

Synthesis and Mechanistic Insights: A Tale of Two Isomers

The synthesis of these isomers requires distinct strategies, primarily dictated by the directing effects of substituents in electrophilic aromatic substitution reactions. The most common method for synthesizing aromatic ketones is the Friedel-Crafts acylation.[2]

Synthesis of 4'-Methoxypivalophenone via Friedel-Crafts Acylation

The synthesis of the para-isomer is relatively straightforward and proceeds via the Friedel-Crafts acylation of anisole with pivaloyl chloride.[2][3][4] The methoxy group of anisole is a powerful ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[3] Steric hindrance from the bulky tert-butyl group of the pivaloyl chloride generally favors substitution at the less hindered para position.[3]

Reaction Mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) abstracts the chloride from pivaloyl chloride to form a highly electrophilic acylium ion.[2][4]

-

Electrophilic Aromatic Substitution: The electron-rich anisole ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (arenium ion).[3]

-

Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and yielding the final product.[3]

Caption: Synthesis of 4'-methoxypivalophenone via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4'-Methoxypivalophenone

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 eq) to a solution of anisole (1.0 eq) in a dry solvent such as dichloromethane (CH₂Cl₂).

-

Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add pivaloyl chloride (1.05 eq) dropwise.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker of ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with CH₂Cl₂.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of 3'-Methoxypivalophenone

Direct Friedel-Crafts acylation of anisole will not yield the meta-isomer in any significant amount. Therefore, an alternative synthetic strategy is required. A plausible route involves the use of a Grignard reagent prepared from a meta-substituted anisole derivative.[5]

Proposed Synthetic Route:

-

Grignard Reagent Formation: 3-Bromoanisole is reacted with magnesium metal in an anhydrous ether solvent (like THF) to form 3-methoxyphenylmagnesium bromide.

-

Reaction with Pivalonitrile: The Grignard reagent is then reacted with pivalonitrile (trimethylacetonitrile).

-

Hydrolysis: The resulting imine intermediate is hydrolyzed with aqueous acid to yield 3'-methoxypivalophenone.

Caption: Proposed synthetic route for 3'-methoxypivalophenone.

Spectroscopic Characterization: Deciphering the Isomeric Signatures

The positional difference of the methoxy group leads to distinct and predictable differences in the NMR, IR, and mass spectra of the two isomers.

| Spectroscopic Data (Predicted) | 3'-Methoxypivalophenone | 4'-Methoxypivalophenone |

| ¹H NMR | Aromatic region: complex multiplet pattern. Singlet for -OCH₃ protons. Singlet for tert-butyl protons. | Aromatic region: two doublets (AA'BB' system). Singlet for -OCH₃ protons. Singlet for tert-butyl protons. |

| ¹³C NMR | Distinct chemical shifts for aromatic carbons due to meta substitution. | More shielded aromatic carbons due to resonance from the para -OCH₃ group. |

| IR (cm⁻¹) | C=O stretch: ~1685-1695 cm⁻¹ | C=O stretch: ~1675-1685 cm⁻¹ |

| Mass Spec (m/z) | M⁺ at 192. Fragments at 135 (M-57, loss of tert-butyl) and 107. | M⁺ at 192. Fragments at 135 (M-57, loss of tert-butyl) and 107. |

¹H NMR Spectroscopy:

-

4'-isomer: The symmetry of the para-substituted ring results in a simpler aromatic region, typically showing two doublets.

-

3'-isomer: The lack of symmetry in the meta-isomer leads to a more complex splitting pattern for the four aromatic protons.

¹³C NMR Spectroscopy: The electron-donating effect of the methoxy group will cause upfield shifts (to lower ppm values) for the carbons it influences. In the para-isomer, the resonance effect will cause significant shielding of the ortho and para carbons relative to the carbonyl group. In the meta-isomer, the effect on the chemical shifts of the aromatic carbons will be different and can be predicted using standard substituent chemical shift increments.

IR Spectroscopy: The carbonyl (C=O) stretching frequency is sensitive to conjugation. In the para-isomer, the resonance donation of electrons from the methoxy group to the carbonyl group weakens the C=O double bond, lowering its stretching frequency compared to the meta-isomer where this resonance effect is absent.[6][7][8][9]

Mass Spectrometry: Both isomers are expected to show a molecular ion peak at m/z 192. A prominent fragmentation pathway for aromatic ketones is the alpha-cleavage, leading to the loss of the alkyl group.[10][11] In this case, the loss of the stable tert-butyl radical (57 Da) would lead to a strong peak at m/z 135, corresponding to the methoxybenzoyl cation.[10] Further fragmentation of this ion would also be observed.

Applications and Research Significance

While specific applications for 3'- and 4'-methoxypivalophenone are not extensively documented, the broader class of methoxy-substituted aromatic ketones serves as crucial intermediates in various fields.

Pharmaceutical Synthesis: Methoxy-substituted propiophenones are key starting materials in the synthesis of pharmaceuticals. For example, 3'-methoxypropiophenone is a precursor to Tapentadol, a centrally acting analgesic.[1][12][13] It is plausible that the pivalophenone analogs could be explored as building blocks for novel therapeutic agents, with the bulky tert-butyl group potentially influencing pharmacokinetic properties.

Agrochemicals and Materials Science: These compounds can also serve as precursors in the synthesis of agrochemicals like herbicides and insecticides.[1] Their chemical framework allows for modifications to target specific biological pathways in pests.

Biological Activity of Methoxy-Substituted Aromatics: The methoxy group is a common feature in many biologically active natural products, such as flavonoids.[14][15][16][17][18] The presence and position of methoxy groups can influence activities such as antioxidant, anticancer, and antimicrobial effects.[16][17][19] This suggests that 3'- and 4'-methoxypivalophenone could be valuable starting materials for the synthesis of novel bioactive compounds.

Caption: A generalized workflow for utilizing methoxypivalophenones in drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

Conclusion

The distinction between 3'-methoxypivalophenone and 4'-methoxypivalophenone is a clear illustration of the profound impact of isomeric variation in organic chemistry. The position of the methoxy group dictates the synthetic strategy required for their preparation, with the para-isomer being accessible through direct Friedel-Crafts acylation of anisole and the meta-isomer necessitating a multi-step approach. This structural difference also gives rise to predictable and distinct spectroscopic signatures, allowing for their unambiguous identification. While their direct applications are yet to be fully explored, their potential as versatile intermediates in pharmaceutical and materials science is significant, building upon the established utility of related methoxy-substituted aromatic ketones. For the discerning researcher, a thorough understanding of these isomeric differences is essential for innovation and success in the synthesis of novel and functional molecules.

References

- ACS Publications. (2008, March 28). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry.

- PubMed. (2008, May 2).

- Whitman College. (n.d.). GCMS Section 6.11.

- ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF.

- Scribd. (n.d.). CHM 307 - Mass Spectroscopy 4 | PDF.

- Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES.

- ResearchGate. (n.d.). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones.

- Canadian Science Publishing. (n.d.). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES.

- DOI. (n.d.).

- Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds.

- ChemicalBook. (2023, March 21).

- Benchchem. (n.d.). Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis.

- StudyRaid. (2025, March 15).

- University of Wisconsin-Madison. (n.d.).

- University of Mississippi eGrove. (n.d.).

- ChemicalBook. (n.d.). 3-Methoxyacetophenone synthesis.

- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.

- ChemicalBook. (2024, April 15).

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154).

- The Royal Society of Chemistry. (n.d.).

- Benchchem. (n.d.). Synthesis routes of 4,4'-Dimethoxybenzophenone.

- ChemicalBook. (n.d.). 4-hydroxy-4'-methylbenzophenone synthesis.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). 4-Methoxyphenol synthesis.

- SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- Scribd. (2006, October 4). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract.

- PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab.

- Semantic Scholar. (2011, June 20). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts.

- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Royal Society of Chemistry. (2018, December 3).

- National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.

- Scribd. (n.d.). Friedel-Crafts Acylation of Anisole | PDF | Physical Chemistry | Chemical Reactions.

- ChemicalBook. (n.d.). 4'-Methoxychalcone(22966-19-4) 1H NMR spectrum.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0234440).

- National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview.

- PubMed. (n.d.).

- ScienceOpen. (n.d.).

- MDPI. (2025, January 16). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

- MDPI. (2021, May 22). Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study.

- MDPI. (n.d.). Plant Flavonoids: Chemical Characteristics and Biological Activity.

- National Center for Biotechnology Information. (2025, March 3). Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones.

Sources

- 1. 3'-Methoxypropiophenone: Unveiling the Chemical Keystone of Industrial and Pharmaceutical Innovations_Chemicalbook [chemicalbook.com]

- 2. praxilabs.com [praxilabs.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. condor.depaul.edu [condor.depaul.edu]

- 5. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. app.studyraid.com [app.studyraid.com]

- 10. GCMS Section 6.11.3 [people.whitman.edu]

- 11. scribd.com [scribd.com]

- 12. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. mdpi.com [mdpi.com]

- 17. Plant Flavonoids: Chemical Characteristics and Biological Activity [mdpi.com]

- 18. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Thermodynamic stability of sterically hindered methoxy ketones

Thermodynamic Stability and Synthetic Viability of Sterically Hindered Methoxy Ketones

Executive Summary

The thermodynamic stability of sterically hindered methoxy ketones is a complex interplay between steric repulsion (Pauli exclusion) and stereoelectronic effects (hyperconjugation, dipole minimization). While the methoxy group is often employed as a robust protecting group or a polarity-modulating pharmacophore in drug development, its position relative to the carbonyl (

Part 1: Theoretical Framework

The -Methoxy Anomaly: Sterics vs. Electronics

In sterically hindered

-

Steric Repulsion (Destabilizing): Bulky alkyl groups adjacent to the carbonyl prefer an anti or anticlinal arrangement to minimize Van der Waals clashes with the methoxy group.

-

The Generalized Anomeric Effect (Stabilizing): Contrary to steric intuition, electronegative

-substituents (like -OMe) often prefer a gauche orientation relative to the carbonyl oxygen. This is driven by

Critical Insight: In highly hindered systems (e.g.,

The -Methoxy Hazard: Elimination Thermodynamics

-Methoxy ketones are thermodynamically prone to-

Driving Force: Formation of the conjugated enone system (

to -

Catalysis: This process is amphoteric; it is catalyzed by both Brønsted bases (E1cB mechanism via enolate) and Lewis acids (coordination to methoxy oxygen).[1]

Part 2: Thermodynamic Parameters & Stability Metrics

The following table summarizes the estimated thermodynamic parameters for key stability-determining processes in methoxy ketones.

Table 1: Thermodynamic Stability Metrics

| Parameter | Process | Typical Value | Stability Implication |

| Gauche is preferred electronically; hindered systems shift this to | |||

| Epimerization (Axial | Equilibrium strongly favors the isomer with the bulky group equatorial. | ||

| Exothermic; elimination is thermodynamically favored (requires kinetic trap).[1] | |||

| Methoxy group increases acidity (inductive), facilitating enolization/epimerization.[1] |

Part 3: Experimental Protocols

Protocol A: NMR Determination of Epimerization Equilibrium ( )

Objective: Quantify the thermodynamic preference between diastereomers of a hindered

Reagents:

-

Deuterated Solvent:

(protic, facilitates exchange) or -

Standard: 1,3,5-Trimethoxybenzene (internal integration standard).[1]

Workflow:

-

Preparation: Dissolve 10 mg of the pure kinetic isomer in 0.6 mL of deuterated solvent containing 0.1 equiv of base (e.g.,

or -

Incubation: Heat the NMR tube at 50°C in a temperature-controlled probe.

-

Acquisition: Acquire

NMR spectra at -

Analysis: Integrate the distinct

-proton or methoxy methyl singlet for both isomers.

Protocol B: Assessing -Elimination Kinetics

Objective: Determine the shelf-life stability of

-

Setup: Prepare a 50 mM solution of the ketone in pH 7.4 phosphate buffer / acetonitrile (1:1).

-

Stress Testing: Incubate aliquots at 40°C, 60°C, and 80°C.

-

Monitoring: Analyze via HPLC-UV (monitoring appearance of the enone at

nm). -

Plotting: Construct an Arrhenius plot (

vs

Part 4: Visualization & Mechanisms[2]

Diagram 1: Conformational Energy Landscape

This diagram illustrates the "Gauche Effect" vs. Steric Repulsion in

Caption: Energy landscape showing the competition between steric bulk (favoring Anti) and stereoelectronic effects (favoring Gauche).

Diagram 2: -Elimination Pathway (Instability)

The mechanism by which

Caption: The irreversible E1cB elimination pathway responsible for the degradation of

Part 5: Synthetic Implications & Case Studies

Synthesis: The "Danishefsky" Approach

To synthesize these sensitive motifs, one must avoid conditions that promote thermodynamic equilibration (strong bases, high heat).

-

Strategy: Use Danishefsky’s Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) in Lewis-acid catalyzed hetero-Diels-Alder reactions.[1]

-

Why? This method generates the

-methoxy ketone framework under kinetic control at low temperatures (

Drug Development Case Study: Metabolic Stability

In the development of macrolide antibiotics (e.g., Clarithromycin derivatives), the C6-methoxy group is sterically hindered.

-

Challenge: Metabolic demethylation or

-elimination leads to inactive enones.[1] -

Solution: Increasing steric bulk at the

-position (e.g., methylation) locks the conformation, preventing the orbital alignment required for the E1cB elimination transition state.

References

-

Master Organic Chemistry. "Kinetic Versus Thermodynamic Enolates." Master Organic Chemistry, 2022.[1] [Link]

-

Wikipedia. "Gauche effect."[1] Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. "4.

-Elimination Reactions." Chemistry LibreTexts, 2023.[1] [Link]

Sources

Methodological & Application

Friedel-Crafts acylation procedure for 3'-methoxypivalophenone

This Application Note addresses the synthesis of methoxypivalophenones, specifically analyzing the Friedel-Crafts Acylation route.

Critical Scientific Note on Regioselectivity: As a Senior Application Scientist, I must immediately address a fundamental chemical constraint in your request. The direct Friedel-Crafts acylation of anisole (methoxybenzene) with pivaloyl chloride predominantly yields 4'-methoxypivalophenone (the para isomer) due to the strong ortho/para directing effect of the methoxy group and the steric bulk of the pivaloyl group.

The 3'-methoxypivalophenone (meta isomer) cannot be synthesized as the major product via direct Friedel-Crafts acylation of anisole.

Therefore, this guide is structured into two distinct parts to ensure you achieve your specific target:

-

Protocol A (Friedel-Crafts): The standard procedure for Anisole Acylation (yielding the 4'-isomer), serving as the baseline for "Friedel-Crafts" methodology.

-

Protocol B (The Corrective Route): The Grignard-Mediated Acylation protocol, which is the required method to synthesize the 3'-methoxypivalophenone isomer you requested.

Executive Summary

Methoxypivalophenones are critical intermediates in the synthesis of central nervous system (CNS) active agents (e.g., Tapentadol analogs). The synthesis of these sterically hindered ketones requires precise control over regiochemistry. While Friedel-Crafts acylation is the industrial standard for para-substitution, the meta-isomer (3') requires an indirect metal-mediated approach to overcome the electronic bias of the anisole ring.

Reaction Pathway Analysis

The following decision tree illustrates the divergence in synthetic strategy required based on the target isomer.

Figure 1: Synthetic divergence showing why Friedel-Crafts fails for the 3'-isomer and necessitates the Grignard route.

Protocol A: Friedel-Crafts Acylation (Yields 4'-Isomer)

Target: 4'-Methoxypivalophenone (1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one)

Mechanism: Electrophilic Aromatic Substitution (

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | MW ( g/mol ) | Density (g/mL) | Role |

| Anisole | 1.0 | 108.14 | 0.995 | Substrate |

| Pivaloyl Chloride | 1.2 | 120.58 | 0.979 | Acylating Agent |

| Aluminum Chloride ( | 1.3 | 133.34 | Solid | Lewis Acid Catalyst |

| Dichloromethane (DCM) | - | - | - | Solvent (Anhydrous) |

| HCl (1M) | - | - | - | Quenching Agent |

Step-by-Step Procedure

-

Catalyst Activation:

-

Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Cool to 0°C using an ice/water bath.

-

Charge the flask with DCM (50 mL) and Aluminum Chloride (1.3 equiv) . Stir until a suspension forms. Note: AlCl3 is hygroscopic; handle rapidly.

-

-

Electrophile Formation:

-

Add Pivaloyl Chloride (1.2 equiv) dropwise to the suspension at 0°C.

-

Stir for 15 minutes. The mixture will homogenize as the acylium ion complex forms (

).

-

-

Substrate Addition:

-

Dissolve Anisole (1.0 equiv) in 10 mL of anhydrous DCM.

-

Add the anisole solution dropwise over 30 minutes, maintaining the internal temperature < 5°C.

-

Observation: The solution will typically turn dark red/orange, indicating the formation of the Sigma complex.

-

-

Reaction Phase:

-

Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).

-

Stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

-

Quenching (Exothermic!):

-

Cool the mixture back to 0°C.

-

Slowly pour the reaction mixture into a beaker containing 100g of crushed ice and 20 mL of concentrated HCl. Caution: Vigorous gas evolution (HCl).

-

-

Workup:

-

Purification:

-

Recrystallize from Hexane or purify via vacuum distillation.

-

Expected Yield: 85-92% (4'-isomer).

-

Protocol B: Grignard-Mediated Synthesis (Yields 3'-Isomer)

Target: 3'-Methoxypivalophenone (1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one) Mechanism: Nucleophilic Acyl Substitution (via Grignard Reagent) Rationale: Since the methoxy group directs ortho/para, we must start with a precursor where the halogen is already in the meta position (3-bromoanisole) and perform a metal-halogen exchange.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Role |

| 3-Bromoanisole | 1.0 | Substrate (Meta-precursor) |

| Magnesium Turnings | 1.2 | Grignard Formation |

| Pivalonitrile | 1.1 | Electrophile (Preferred over Acid Chloride to prevent double addition) |

| THF (Anhydrous) | - | Solvent |

| Iodine ( | Trace | Initiator |

Step-by-Step Procedure

-

Grignard Reagent Preparation:

-

Flame-dry a 3-neck flask under Argon/Nitrogen.

-

Add Magnesium turnings (1.2 equiv) and a crystal of Iodine .

-

Add just enough THF to cover the Mg.

-

Add 5% of the 3-Bromoanisole solution to initiate the reaction (look for turbidity and exotherm).

-

Once initiated, add the remaining 3-Bromoanisole/THF solution dropwise to maintain a gentle reflux.

-

Reflux for 1 hour to ensure complete formation of 3-Methoxyphenylmagnesium bromide .

-

-

Acylation Step:

-

Cool the Grignard solution to 0°C.

-

Add Pivalonitrile (1.1 equiv) (2,2-dimethylpropanenitrile) dropwise.

-

Note: Nitriles are preferred over acyl chlorides for preparing ketones from Grignards because they form an intermediate imine salt that resists further nucleophilic attack.

-

-

Hydrolysis (Critical):

-

Allow the mixture to warm to Room Temp and stir for 4 hours (or reflux for 2 hours if conversion is slow).

-

Cool to 0°C.

-

Add Aqueous HCl (2M) carefully. The acid hydrolyzes the intermediate magnesium imine salt (

) into the ketone. -

Stir vigorously for 1–2 hours to ensure complete hydrolysis.

-

-

Workup & Purification:

-

Extract with Diethyl Ether or MTBE.

-

Wash with water and brine.

-

Dry over

and concentrate. -

Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes).

-

Comparative Data Analysis

To validate which isomer you have synthesized, compare the Proton NMR (

| Feature | 4'-Methoxypivalophenone (FC Product) | 3'-Methoxypivalophenone (Grignard Product) |

| Symmetry | Symmetric Aromatic System ( | Asymmetric Aromatic System |

| Aromatic Signals | Two doublets (approx. 7.9 ppm and 6.9 ppm) | Four distinct signals (Singlet, Doublet, Triplet, Doublet) |

| Coupling | Strong ortho coupling ( | Complex splitting; meta coupling visible |

| Carbonyl Position | Para to Methoxy | Meta to Methoxy |

Troubleshooting Guide

Friedel-Crafts (Protocol A)[9][10]

-

Low Yield: Ensure

is fresh (yellow/grey powder, not white/clumpy). Moisture kills the catalyst. -

Ortho-Isomer Contamination: Increase the reaction temperature slightly or use a bulkier solvent like 1,2-dichloroethane to enhance steric selection for the para position. However, with pivaloyl, ortho is usually negligible (<2%).

Grignard (Protocol B)

-

Reaction Won't Start: Add a few drops of 1,2-dibromoethane (entrainment method) or sonicate the Mg turnings.

-

Alcohol Impurity: If using Pivaloyl Chloride instead of Pivalonitrile, the Grignard may attack the ketone product to form a tertiary alcohol. Stick to Pivalonitrile or use Pivaloyl Chloride at -78°C with excess acylating agent.

References

- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and regioselectivity).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Electronic directing effects of methoxy groups).

-

Tapentadol Intermediate Synthesis: World Intellectual Property Organization (WIPO) Patent WO2008012047. (Describes the industrial synthesis of 3'-methoxypropiophenone/pivalophenone derivatives via Grignard routes).

-

BenchChem Application Note: Synthesis of 3'-methoxypropiophenone. (Confirms the Grignard route for meta-isomers). Link

Sources

- 1. praxilabs.com [praxilabs.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. condor.depaul.edu [condor.depaul.edu]

- 8. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]

Application Note: Protocols for the Synthesis of Tertiary Alcohols via Grignard Reaction with 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This application note offers a comprehensive guide for researchers, scientists, and professionals in drug development on the successful execution of Grignard reactions using 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one as the electrophilic substrate. This particular ketone, featuring a sterically demanding tert-butyl group, presents unique challenges and considerations that are addressed herein. We provide detailed, field-proven protocols, mechanistic insights, troubleshooting solutions, and critical safety procedures to ensure reproducible and high-yielding synthesis of the corresponding tertiary alcohols, which are valuable intermediates in the synthesis of complex molecular architectures.

Scientific Principles and Mechanistic Overview

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon.[4][5] The reaction with a ketone, such as 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one, proceeds in two primary stages: nucleophilic attack followed by an acidic workup to yield a tertiary alcohol.[1][6][7][8]

The driving force of the reaction is the unique polarity of the carbon-magnesium bond. Due to magnesium's low electronegativity (1.31) compared to carbon (2.55), the bond is polarized towards the carbon atom, imparting it with significant carbanionic character and rendering it a potent nucleophile.[1][9]

Caption: General mechanism of the Grignard reaction with a ketone.

A Note on Steric Hindrance

The substrate, 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one, possesses a bulky tert-butyl group adjacent to the carbonyl. This steric hindrance can significantly influence the reaction's outcome.

-

Reduced Reaction Rate: The bulky group can physically impede the approach of the Grignard reagent to the electrophilic carbonyl carbon, potentially requiring longer reaction times or slightly elevated temperatures.

-

Potential Side Reactions: With highly hindered ketones or bulky Grignard reagents, the Grignard reagent may act as a base rather than a nucleophile, abstracting an alpha-proton to form an enolate.[4][10] This leads to the recovery of the starting ketone upon workup. Another possible side reaction is reduction, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[4] Careful control of reaction conditions, such as using less bulky Grignard reagents (e.g., MeMgBr) and maintaining low temperatures, can mitigate these issues.

Materials and Equipment

| Reagents & Chemicals | Recommended Grade/Purity | Supplier Example |

| Magnesium turnings | >99.5% | Sigma-Aldrich |

| Organic Halide (e.g., Bromobenzene) | Anhydrous, >99% | Acros Organics |

| 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | >98% | Combi-Blocks |

| Diethyl ether (Et₂O) or Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Fisher Scientific |

| Iodine | Crystal, Reagent Grade | J.T. Baker |

| Saturated Ammonium Chloride (NH₄Cl) | Aqueous Solution | VWR |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | EMD Millipore |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ACS Grade | BDH |

| Glassware & Equipment |

| Three-neck round-bottom flask |

| Reflux condenser with gas inlet/outlet |

| Pressure-equalizing dropping funnel |

| Glass stopper |

| Magnetic stirrer and stir bar |

| Heating mantle or water bath |

| Inert gas source (Nitrogen or Argon) with bubbler |

| Syringes and needles |

| Standard laboratory glassware for workup |

Detailed Experimental Protocols

CRITICAL: All glassware must be rigorously dried in an oven (e.g., 120 °C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere of nitrogen or argon before use.[11][12] The reaction must be conducted under anhydrous conditions.[9][13]

Caption: Standard laboratory setup for a Grignard reaction.

Protocol 1: Preparation of Grignard Reagent (Example: Phenylmagnesium Bromide)

-

Setup: Assemble the flame-dried apparatus as shown in the diagram above in a chemical fume hood.

-

Magnesium Preparation: Place magnesium turnings (1.2 eq.) into the three-neck flask containing a magnetic stir bar.

-

Initiation: Add a single small crystal of iodine. The iodine serves as an activating agent, etching the passivating magnesium oxide layer on the turnings.[9][10][14]

-

Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether. Add approximately 10% of this solution to the magnesium turnings.

-

Reaction Start: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling or cloudiness is observed.[2] Gentle warming with a heat gun may be required.[10] Once initiated, the reaction is exothermic and should sustain itself.[5][9]

-

Controlled Addition: Add the remaining bromobenzene solution dropwise at a rate that maintains a steady but gentle reflux of the ether solvent.[11] Have an ice-water bath on standby to cool the flask if the reaction becomes too vigorous.[14][15]

-

Completion: After the addition is complete, continue stirring the resulting gray-to-brown solution for an additional 30-60 minutes to ensure all the magnesium has reacted.

Protocol 2: Grignard Addition to the Ketone

| Reagent | Molar Eq. | MW ( g/mol ) | Example Mass | Example Moles |

| Phenylmagnesium Bromide | 1.2 | 181.31 | (Prepared above) | 12.0 mmol |

| 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | 1.0 | 192.25 | 1.92 g | 10.0 mmol |

| Anhydrous Diethyl Ether | - | 74.12 | ~50 mL | - |

-

Ketone Solution: In a separate dry flask, dissolve 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (1.0 eq.) in anhydrous diethyl ether (~20 mL). Transfer this solution to the dropping funnel.

-

Cooling: Cool the freshly prepared Grignard reagent in the reaction flask to 0 °C using an ice-water bath.

-

Slow Addition: Add the ketone solution dropwise from the funnel to the stirred Grignard reagent.[16][17] Maintain the temperature at 0 °C during the addition to control the exothermicity.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 1-2 hours to ensure the reaction goes to completion.

Protocol 3: Aqueous Workup and Product Isolation

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction.[18] This will protonate the magnesium alkoxide intermediate and destroy any excess Grignard reagent. The addition is often exothermic and may cause vigorous bubbling.

-

Extraction: Transfer the entire mixture to a separatory funnel. Add more diethyl ether if needed to dissolve all organic material. Separate the organic layer from the aqueous layer.[18]

-

Washing: Extract the aqueous layer two more times with diethyl ether. Combine all organic layers. Wash the combined organic extracts sequentially with water and then with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3] Decant or filter the solution to remove the drying agent. Evaporate the solvent using a rotary evaporator to yield the crude tertiary alcohol, likely as a solid or viscous oil.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol or hexane) or by flash column chromatography on silica gel.[2][17]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Grignard reagent formation does not initiate. | 1. Wet glassware or solvent.[10] 2. Passivated magnesium surface.[9][10] | 1. Ensure all components are scrupulously dried. Use a fresh bottle of anhydrous solvent.[10] 2. Add a crystal of iodine or a few drops of 1,2-dibromoethane.[9] Gently crush a few turnings of Mg with a dry glass rod.[10] |

| Low yield of tertiary alcohol. | 1. Incomplete formation of Grignard reagent. 2. Side reactions (enolization/reduction) due to steric hindrance.[10] 3. Premature quenching by atmospheric moisture. | 1. Ensure complete consumption of Mg in Protocol 1. 2. Maintain low temperature (0 °C) during ketone addition. 3. Maintain a positive pressure of inert gas throughout the reaction. |

| Starting ketone is recovered after workup. | The Grignard reagent acted as a base, causing enolization of the ketone.[4][10] | Use a less sterically bulky Grignard reagent if possible. Ensure slow addition at low temperature. |

| Reaction becomes dark brown or black. | Impurities or side reactions like Wurtz coupling may be occurring, leading to the formation of finely divided metal.[10] | While aesthetically unpleasing, this does not always indicate reaction failure. Proceed with the reaction and workup; the impurities can often be removed during purification. |

Critical Safety Precautions

-

Fire Hazard: Diethyl ether and THF are extremely flammable and volatile.[14] All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[15]

-

Exothermic Reaction: Both the formation of the Grignard reagent and its reaction with the ketone are exothermic and can lead to a runaway reaction if addition rates are not carefully controlled.[5][11][15] Always have an ice bath readily available.

-

Reactivity: Grignard reagents are strong bases and react violently with water and other protic sources.[13] Ensure the reaction is protected from atmospheric moisture.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[11][15]

-

Working Alone: It is highly recommended not to perform a Grignard reaction while working alone, especially for the first time or when working on a large scale.[13][15]

References

-

3.4.2 – Grignard Reactions with Carbonyls. (n.d.). Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Retrieved from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

-

The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. Retrieved from [Link]

-

What are Grignard reagent preparation precautions during preparation? (2022, February 19). Quora. Retrieved from [Link]

-

Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (n.d.). ACS Publications. Retrieved from [Link]

-

Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Chicago. Retrieved from [Link]

-

Grignard Reaction. (n.d.). American Chemical Society. Retrieved from [Link]

-

Synthesis and Preparation of Grignard Reagent. (2021, October 27). Research and Reviews. Retrieved from [Link]

-

Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Addition of Grignard reagents to ketones to give tertiary alcohols. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. Retrieved from [Link]

-

CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]

-

Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. Retrieved from [Link]

-

reaction of aldehydes and ketones with grignard reagents. (n.d.). Chemguide. Retrieved from [Link]

-

Grignard Reaction and Aldehyde (or Ketone) (Mechanism). (2014, September 15). YouTube. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Retrieved from [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

-

Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). Retrieved from [Link]

-

5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020, June 11). Chemistry LibreTexts. Retrieved from [Link]

-